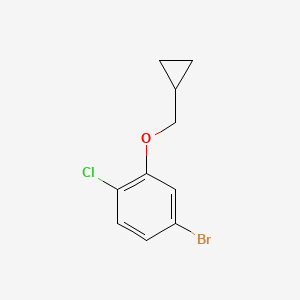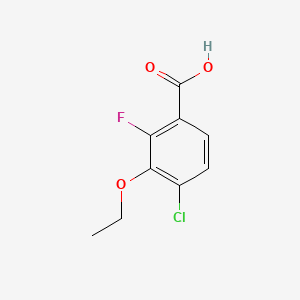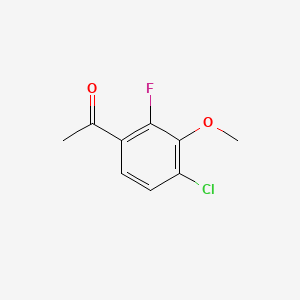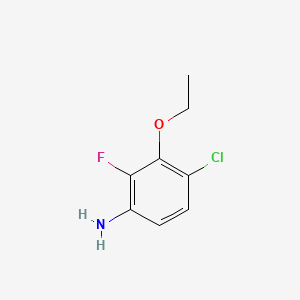
4-Bromo-1-chloro-2-cyclopropylmethoxybenzene
Vue d'ensemble
Description
4-Bromo-1-chloro-2-cyclopropylmethoxybenzene is a chemical compound with the molecular formula C10H10BrClO and a molecular weight of 261.55 . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of 4-Bromo-1-chloro-2-cyclopropylmethoxybenzene consists of a benzene ring substituted with a bromine atom, a chlorine atom, and a cyclopropylmethoxy group . The exact positions of these substituents on the benzene ring can be inferred from the name of the compound.Applications De Recherche Scientifique
Brominated Compounds in Environmental Health
Brominated compounds, closely related to the structure , are significant in environmental health research. For example, studies on Polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) highlight their occurrence as contaminants in brominated flame retardants and their production during combustion processes. These compounds share toxicological profiles with chlorinated analogs like PCDDs and PCDFs, showing effects such as hepatic induction and thymic atrophy in animal models. Their environmental persistence and bioaccumulation potential raise concerns about human and ecological health impacts (Mennear & Lee, 1994).
Advances in Brominated Flame Retardants
Research on novel brominated flame retardants (NBFRs) details their occurrence in indoor environments, highlighting the necessity for further investigation into their environmental fate and toxicity. Such studies emphasize the significant gaps in knowledge regarding many NBFRs, underscoring the need for comprehensive monitoring and understanding of their impacts on human health and the environment (Zuiderveen, Slootweg, & de Boer, 2020).
Synthesis and Environmental Impacts
The synthesis of halogenated compounds, such as 2-Fluoro-4-bromobiphenyl, showcases methodologies that could be applicable to the synthesis of 4-Bromo-1-chloro-2-cyclopropylmethoxybenzene. Such syntheses are essential for manufacturing various pharmaceutical and industrial chemicals. However, concerns regarding the environmental and health impacts of halogenated compound synthesis and usage necessitate careful consideration and mitigation strategies to prevent adverse outcomes (Qiu et al., 2009).
Propriétés
IUPAC Name |
4-bromo-1-chloro-2-(cyclopropylmethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClO/c11-8-3-4-9(12)10(5-8)13-6-7-1-2-7/h3-5,7H,1-2,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBDEWVVPGLXKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=CC(=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[3-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B1399839.png)





![Methyl 4-[5-(hydroxymethyl)pyridin-2-yl]benzoate](/img/structure/B1399850.png)


